Extended π-Conjugation: Impact of C9 Triene Backbone on Computed Electronic Properties vs. C6 and C7 Homologues
The nine-carbon conjugated triene backbone of (Nona-1,3,5-trien-1-yl)benzene extends the π-electron delocalization length relative to the six-carbon backbone of 1-phenyl-1,3,5-hexatriene. In α,ω-di-substituted phenyl polyenes of general formula Ph–(CH=CH)ₙ–Ph, systematic chain elongation from n = 1 to n = 3 produces a bathochromic shift in the UV-Vis absorption maximum wavelength (λmax) that is quantitatively predictable from the conjugated polarizability potential (CPP) [1]. Although direct experimental λmax data for (Nona-1,3,5-trien-1-yl)benzene are not available in the peer-reviewed literature, class-level extrapolation from the phenyl polyene series indicates that the target compound's extended conjugation will produce a lower HOMO-LUMO gap and correspondingly longer λmax than 1-phenyl-1,3,5-hexatriene, which absorbs in the UV region [1]. This distinction is relevant for applications in photochemistry and materials science where precise tuning of absorption wavelength is required.
| Evidence Dimension | UV-Vis absorption maximum (λmax) dependence on conjugated chain length |
|---|---|
| Target Compound Data | Not directly reported; predicted λmax > shorter homologue based on CPP chain-length model (Ph–(CH=CH)–Ph series: n=1, 2, 3 characterised) [1] |
| Comparator Or Baseline | 1-Phenyl-1,3,5-hexatriene: λmax reported in UV region; α,ω-diphenyl polyenes show systematic red-shift with increasing n [1] |
| Quantified Difference | Qualitative: red-shift direction established; exact Δλmax (nm) not experimentally determined for target compound |
| Conditions | In-solution UV-Vis spectroscopy; Cao et al. (2013) model for Ph–(CH=CH)ₙ–Ph series, n = 1–3 [1] |
Why This Matters
Procurement of the correct chain-length homologue is essential for photophysical studies where absorption wavelength must match a specific excitation source or where conjugation length determines excited-state energy for electron-transfer or energy-transfer applications.
- [1] Cao, C., Zhu, Y., & Chen, G. (2013). Effect of substituents and conjugated chain length on the UV spectra of α,ω-di-substituted phenyl polyenes. Journal of Physical Organic Chemistry, 26(11), 934–938. doi:10.1002/poc.3178 View Source
